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These application notes provide detailed methodologies for the detection and quantification of
Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, in
animal tissues. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and
Enzyme-Linked Immunosorbent Assay (ELISA) are outlined to ensure accurate and reliable
residue analysis in various tissue matrices.

Introduction

Carbadox is an antimicrobial drug used in swine production for growth promotion and disease
control. However, due to the carcinogenic nature of its metabolite, Desoxycarbadox,
regulatory agencies worldwide have established maximum residue limits (MRLS) or banned its
use.[1] Consequently, sensitive and robust analytical methods are crucial for monitoring DCBX
residues in edible tissues to ensure food safety. This document outlines validated methods for
the determination of Desoxycarbadox in tissues such as muscle, liver, and kidney.

Analytical Methods Overview

The primary methods for Desoxycarbadox detection are chromatography-based, with LC-
MS/MS being the gold standard for confirmation and quantification due to its high sensitivity
and selectivity.[2][3] HPLC-UV offers a more accessible alternative, though it may have higher
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detection limits.[4] ELISA serves as a valuable screening tool, often targeting the more stable
Carbadox metabolite, quinoxaline-2-carboxylic acid (QCA), as an indicator of Carbadox use.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods
for the detection of Desoxycarbadox and related residues in swine tissues.

Table 1. LC-MS/MS Method Performance for Desoxycarbadox (DCBX)

Tissue LOD (pg/kg) LOQ (pg/kg) Recovery (%) Reference
Muscle 0.01-0.05 0.02-0.5 79.1-91.1

Liver 0.01-0.25 0.02-05 >79.1

Muscle - 20 -

Liver - 20 -

Muscle - 0.05 -

Table 2: HPLC-UV Method Performance for Desoxycarbadox and Carbadox Metabolites

Limit of

Analyte Tissue Determination Recovery (%) Reference
(Hg/kg)

Carbadox & Muscle, Liver,
1-5 81 -87

Metabolites Kidney

Table 3: ELISA Method Performance for Quinoxaline-2-carboxylic acid (QCA)

Limit of Detection

Tissue Recovery (%) Reference
(ng/kg)

Muscle 1.90 76 - 108

Liver - 92.6-112.2
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Experimental Protocols
Protocol 1: LC-MS/MS for Desoxycarbadox in Swine
Tissues

This protocol is adapted from a sensitive LC-MS/MS method for the simultaneous
determination of Carbadox and Olaquindox related residues.

1. Sample Preparation and Extraction

e Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene
centrifuge tube.

o Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and
then sonicate for 15 minutes.

o Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
o Filtration: Collect the supernatant and filter it through a 0.22 pum filter.
2. Solid-Phase Extraction (SPE) Clean-up

e Column Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of
methanol followed by 3 mL of water.

o Sample Loading: Load the filtered extract onto the SPE cartridge at a flow rate of 1 mL/min.

e Washing: Wash the cartridge with 3 mL of 5% methanol in water, followed by 3 mL of
methanol.

o Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.

3. LC-MS/MS Instrumental Analysis

e LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 pm).
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e Mobile Phase:

o A:0.1% Formic acid in water

o B:0.1% Formic acid in acetonitrile

o Gradient Program:

[e]

0-1 min: 5% B

1-8 min: 5-95% B

o

8-10 min: 95% B

[¢]

[e]

10.1-12 min: 5% B (re-equilibration)
e Flow Rate: 0.3 mL/min
e Injection Volume: 10 pL

o Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization
(ESI) source in positive ion mode.

o MRM Transitions: Monitor at least two specific precursor-product ion transitions for
Desoxycarbadox for quantification and confirmation.

Protocol 2: HPLC-UV for Carbadox and its Metabolites in
Swine Tissues

This protocol is based on a method using post-column derivatization for enhanced detection.
1. Sample Preparation and Extraction

e Homogenization: Weigh 5.0 g of homogenized tissue into a centrifuge tube.

o Extraction: Add 20 mL of methanol-acetonitrile (1:1, v/v) and homogenize for 1 minute.

o Centrifugation: Centrifuge at 4000 x g for 10 minutes. Collect the supernatant.
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Purification: The extract is further purified over an alumina-Florisil column and partitioned
with isooctane.

. HPLC-UV Instrumental Analysis

HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 pum).

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or
methanol).

Post-Column Derivatization: After separation on the column, the eluent is mixed with a
sodium hydroxide solution to induce a chemical reaction that enhances the UV absorbance
of the analytes.

Detection: UV-VIS detector set at 420 nm.

Injection Volume: A large volume injection (e.g., 2 mL) may be used with a column-switching
system for sample enrichment.

Protocol 3: ELISA for Quinoxaline-2-carboxylic acid

(QCA)

This protocol outlines a competitive ELISA for the screening of QCA, a major metabolite of

Carbadox.

1

2

. Sample Preparation

Homogenization: Homogenize the tissue sample.

Extraction: Extract a known amount of the homogenized tissue with an appropriate buffer,
which may be followed by a centrifugation step to remove solid debris.

Dilution: Dilute the resulting extract to fall within the dynamic range of the assay.

. ELISA Procedure

Coating: Microtiter plates are pre-coated with a QCA-protein conjugate.
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o Competitive Binding: Add standards or diluted tissue extracts and a specific anti-QCA
antibody to the wells. During incubation, free QCA in the sample and the QCA-conjugate on
the plate compete for binding to the antibody.

e Washing: Wash the plate to remove unbound antibodies and sample components.

e Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that
binds to the primary antibody.

» Washing: Wash the plate again to remove the unbound secondary antibody.

o Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a
colored product.

o Measurement: Stop the reaction and measure the absorbance at a specific wavelength using
a microplate reader. The color intensity is inversely proportional to the concentration of QCA
in the sample.

Visualizations

‘Sample Preparaton

Click to download full resolution via product page

Caption: LC-MS/MS Experimental Workflow for Desoxycarbadox Detection.
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Caption: Competitive ELISA Workflow for QCA Screening.
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Caption: Relationship and Characteristics of Analytical Methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Desoxycarbadox in Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144582#analytical-methods-for-desoxycarbadox-
detection-in-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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